4-(cyclopropylamino)-2-(1H-indazol-5-ylamino)pyrimidine-5-carboxamide
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Overview
Description
4-(Cyclopropylamino)-2-(1H-indazol-5-ylamino)pyrimidine-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropylamino group, an indazolylamino group, and a pyrimidinylcarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(cyclopropylamino)-2-(1H-indazol-5-ylamino)pyrimidine-5-carboxamide typically involves multiple steps, starting with the preparation of the core pyrimidine ring. One common approach is the reaction of cyclopropylamine with an appropriate indazole derivative under controlled conditions to form the desired compound. The reaction conditions may include the use of a strong base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as the scale of production, cost efficiency, and safety considerations. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride may be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 4-(cyclopropylamino)-2-(1H-indazol-5-ylamino)pyrimidine-5-carboxamide may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its potential as a lead compound for drug discovery is also being explored.
Medicine: In the medical field, this compound has shown promise as a therapeutic agent. It may be investigated for its potential use in treating various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry: In industry, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4-(cyclopropylamino)-2-(1H-indazol-5-ylamino)pyrimidine-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(Cyclopropylamino)pyrimidine-5-carboxamide
2-(1H-indazol-5-ylamino)pyrimidine-5-carboxamide
4-(Cyclopropylamino)-2-(1H-indazol-5-yl)pyrimidine
Uniqueness: 4-(Cyclopropylamino)-2-(1H-indazol-5-ylamino)pyrimidine-5-carboxamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structural complexity and ability to interact with multiple targets make it distinct from its simpler analogs.
Properties
Molecular Formula |
C15H15N7O |
---|---|
Molecular Weight |
309.33 g/mol |
IUPAC Name |
4-(cyclopropylamino)-2-(1H-indazol-5-ylamino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H15N7O/c16-13(23)11-7-17-15(21-14(11)19-9-1-2-9)20-10-3-4-12-8(5-10)6-18-22-12/h3-7,9H,1-2H2,(H2,16,23)(H,18,22)(H2,17,19,20,21) |
InChI Key |
OLNFMELGPAKTSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC(=NC=C2C(=O)N)NC3=CC4=C(C=C3)NN=C4 |
Origin of Product |
United States |
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